1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C18H21BrO3 It is a brominated aromatic ether, characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a butoxy group linked to an ethoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Ether Formation: The formation of the ether linkage involves the reaction of 4-ethoxyphenol with 1,4-dibromobutane under basic conditions, typically using potassium carbonate (K2CO3) or sodium hydroxide (NaOH) as the base.
Coupling Reaction: The final step involves the coupling of the brominated benzene derivative with the butoxy-substituted phenol derivative under conditions such as the Ullmann reaction, which employs copper (Cu) as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as distillation and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of its use.
Comparison with Similar Compounds
1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene can be compared with other brominated aromatic ethers, such as:
1-bromo-4-ethoxybenzene: Lacks the butoxy group, resulting in different chemical reactivity and applications.
1-bromo-3-ethoxybenzene: Similar structure but with different substitution pattern, affecting its chemical properties and uses.
1-bromo-4-(4-ethoxyphenoxy)butane: Similar structure but with different connectivity, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-2-20-16-8-10-17(11-9-16)21-12-3-4-13-22-18-7-5-6-15(19)14-18/h5-11,14H,2-4,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPBHWNNXIFFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.